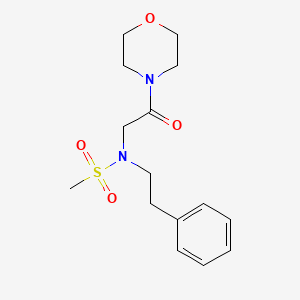
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens.
Wirkmechanismus
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways that are responsible for the hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought. It also increases heart rate, blood pressure, and body temperature. These effects are believed to be mediated by the activation of the 5-HT2A receptor and the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. It also induces hallucinogenic effects that can be used to study the neural basis of perception and cognition. However, N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several limitations for lab experiments. It is a controlled substance that requires special permits to handle and use. It also has a short half-life and is rapidly metabolized, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One direction is to study its effects on other serotonin receptors and neurotransmitter systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Finally, more research is needed to understand the long-term effects of N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on the brain and behavior.
Synthesemethoden
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can be synthesized by reacting 2,4-dimethylaniline with 4-methoxy-2-methylbenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity and yield of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been used in scientific research to study the mechanism of action of hallucinogens. It acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to be the primary target of hallucinogens. N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-8-11-19(16(3)12-14)21-20(22)7-5-6-17-9-10-18(23-4)13-15(17)2/h8-13H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVBYWTNPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)





![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)



![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)